molecular formula C21H24N4O4S B6572149 ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate CAS No. 852134-54-4

ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B6572149
CAS No.: 852134-54-4
M. Wt: 428.5 g/mol
InChI Key: GRVVHDZQRVORRU-UHFFFAOYSA-N
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Description

Ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.15182643 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Synthesis

The compound features a complex structure that includes an imidazo-thiazole core connected to a piperazine moiety. The synthesis typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological properties.

1. Anticancer Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed selective inhibition against cancer cell lines, with some derivatives achieving IC50 values as low as 2.2 mM in resistant pancreatic cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (mM)Mechanism
12bPanc-1R2.2Apoptosis induction
13gPanc-1R3.9Cell cycle arrest

2. Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory activity against various carbonic anhydrase (CA) isoforms. A study reported that certain derivatives selectively inhibited hCA II with inhibition constants ranging from 57.7 to 98.2 µM, while showing no activity against hCA I, IX, and XII . This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated.

IsoformInhibition Constant (Ki µM)
hCA I>100
hCA II57.7 - 98.2
hCA IX>100
hCA XII>100

3. Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazole derivatives have also been studied for their antimicrobial properties. Compounds from this class have shown effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent activity without significant toxicity towards mammalian cells .

Case Studies

A notable case study involved the synthesis of a series of imidazo[2,1-b][1,3]thiazole derivatives that were screened for their anti-tubercular activity. Among them, compounds with specific substitutions displayed remarkable selectivity against M. tuberculosis, highlighting the importance of structural modifications in enhancing biological efficacy .

Properties

IUPAC Name

ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-29-21(27)24-11-9-23(10-12-24)19(26)18-14(2)25-13-17(22-20(25)30-18)15-5-7-16(28-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVVHDZQRVORRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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